Jatamanvaltrate B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

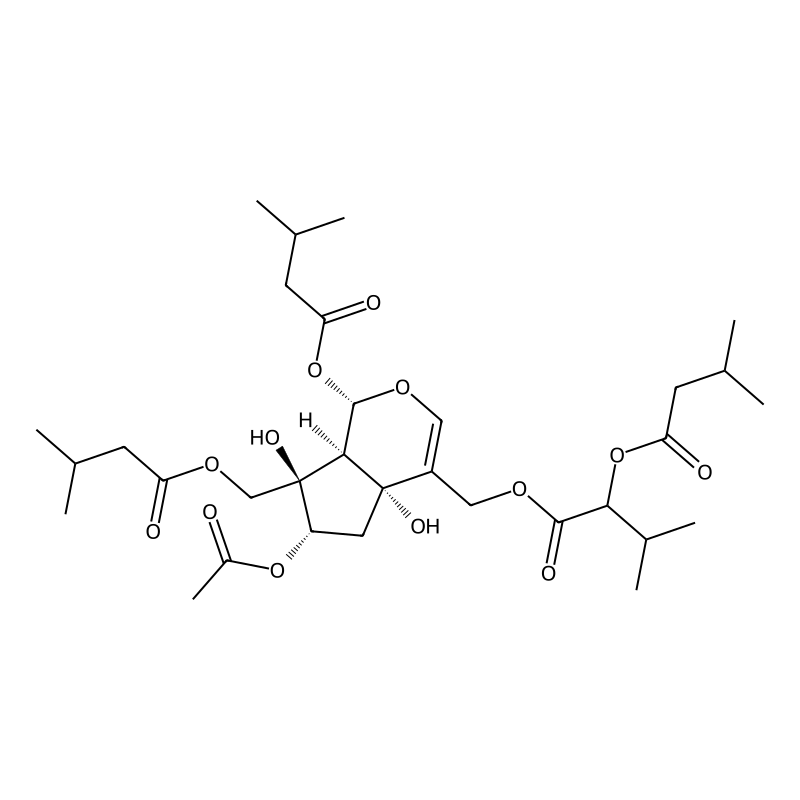

SMILES

Antioxidant and Neuroprotective Properties:

Studies have shown that Jatamanvaltrate B exhibits potent antioxidant activity, effectively scavenging free radicals and protecting cells from oxidative stress. These properties are believed to be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role. Research suggests Jatamanvaltrate B may help protect neurons and improve cognitive function [].

Anti-inflammatory and Immunomodulatory Effects:

Jatamanvaltrate B demonstrates anti-inflammatory properties by inhibiting the production of inflammatory mediators. This suggests its potential application in managing chronic inflammatory conditions like arthritis and inflammatory bowel disease. Additionally, studies indicate that Jatamanvaltrate B might modulate the immune system, potentially regulating immune responses for therapeutic purposes [].

Jatamanvaltrate B is a hybrid compound derived from the Valeriana jatamansi plant, known for its high molecular weight and unique chemical structure. It is classified as an iridoid and valepotriate, featuring a phenylpropane backbone. The molecular formula for Jatamanvaltrate B is C32H50O13, and it has a complex arrangement of functional groups that contribute to its diverse biological activities .

Research suggests that Jatamanvaltrate B, along with other valerenane sesquiterpenoids from Valeriana jatamansi, might play a role in pain management by acting as an allosteric modulator of N-type voltage-gated calcium channels (VGCCs) []. These channels are involved in nerve signaling, and their modulation could potentially influence pain perception. However, the specific mechanism of action of Jatamanvaltrate B requires further investigation.

Jatamanvaltrate B exhibits significant biological activities, particularly in neuroprotection and pain modulation. Research indicates that it can inhibit neuronal cell death, showing protective effects against dopaminergic neuroblastoma cells. Furthermore, it acts as an allosteric modulator of calcium channels (Cav2.2 and Cav3.1), which are crucial in nociception pathways . The compound has also demonstrated potential anxiolytic effects by modulating neurotransmitter levels, including serotonin and gamma-aminobutyric acid .

The synthesis of Jatamanvaltrate B can be achieved through various methods, typically involving extraction from Valeriana jatamansi or synthetic organic chemistry techniques. Isolation from plant material usually employs solvent extraction followed by chromatographic purification to obtain the compound in a pure form. Advanced techniques such as high-speed counter-current chromatography have been reported to enhance yield and purity during the isolation process . Synthetic pathways may involve multi-step organic reactions that build the complex structure characteristic of Jatamanvaltrate B.

Jatamanvaltrate B has several applications in pharmacology and herbal medicine. Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases. Additionally, its role as a calcium channel inhibitor suggests potential use in pain management therapies. The compound's anxiolytic effects further broaden its applicability in treating anxiety disorders .

Interaction studies on Jatamanvaltrate B have focused on its effects on various biochemical pathways. It has been shown to interact with calcium channels, specifically inhibiting Cav2.2 and Cav3.1 channels, which are involved in pain transmission and neuronal excitability . Further research is needed to elucidate the full range of interactions at the molecular level, particularly concerning neurotransmitter modulation.

Jatamanvaltrate B shares structural and functional similarities with several other compounds derived from Valeriana jatamansi and related plants. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Valtrate | Valepotriate | Anxiolytic, neuroprotective | Stronger sedative effects |

| Didrovaltrate | Iridoid | Antinociceptive | Potent calcium channel inhibition |

| Valerianoids A-E | Iridoid derivatives | Neuroprotective | Diverse pharmacological profiles |

| Jatamanvaltrate T | Iridoid | Calcium channel inhibition | Similar but less potent than Jatamanvaltrate B |

Jatamanvaltrate B is unique due to its specific combination of iridoid and valepotriate structures, which may confer distinct pharmacological properties not fully replicated by other compounds .

Jatamanvaltrate B exhibits distinctive Nuclear Magnetic Resonance spectral characteristics that enable its structural elucidation and identification within complex valepotriate mixtures [1] [11]. The compound, with molecular formula C32H50O13 and molecular weight 642.73 g/mol, demonstrates complex proton and carbon-13 Nuclear Magnetic Resonance signatures consistent with its iridoid valepotriate structure [1] [3].

Proton Nuclear Magnetic Resonance Spectral Data

The proton Nuclear Magnetic Resonance spectrum of Jatamanvaltrate B reveals characteristic signals that define its structural framework [1] [11]. The hemiketal methine proton appears as a distinctive doublet, typically observed in the downfield region characteristic of protons adjacent to electronegative oxygen atoms [11] [32]. The compound exhibits multiple oxymethylene proton signals, appearing as doublets with characteristic coupling patterns that reflect the rigid cyclopentapyran core structure [11] [32].

Trisubstituted olefinic proton signals provide crucial structural information, with chemical shift values reflecting the electronic environment within the iridoid skeleton [11] [32]. The presence of multiple ester substituents generates complex multipicity patterns in the aliphatic region, where isovaleroxy and acetoxy group protons appear with characteristic chemical shifts and coupling constants [11] [32].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity Pattern |

|---|---|---|

| Hemiketal methine | 6.0-6.2 | Doublet |

| Olefinic protons | 5.4-6.8 | Singlet/doublet |

| Oxymethylene | 4.3-4.8 | Doublet pairs |

| Ester methyl groups | 0.9-1.3 | Doublet/singlet |

| Methylene chains | 2.0-2.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance Assignments

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for Jatamanvaltrate B through characteristic chemical shift assignments [1] [11]. The spectrum displays multiple carbonyl carbon signals in the 170-175 ppm region, corresponding to the various ester functionalities present in the molecule [11] [32]. The iridoid core carbons appear at chemical shifts consistent with the cyclopentapyran framework, with quaternary carbons showing distinctive downfield shifts [11] [32].

Olefinic carbon signals demonstrate the presence of trisubstituted double bonds within the molecular structure [11] [32]. The oxymethylene carbons appear in the 60-70 ppm region, while the hemiketal carbon exhibits characteristic chemical shift values around 94 ppm [11] [32]. Aliphatic carbons from the ester side chains provide additional structural confirmation through their distinctive chemical shift patterns [11] [32].

| Carbon Type | Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| Ester carbonyls | 170-175 | C=O groups |

| Olefinic carbons | 110-150 | C=C systems |

| Hemiketal carbon | 92-96 | C-O-C linkage |

| Oxymethylene | 60-70 | CH2-O groups |

| Quaternary carbons | 80-85 | Substituted centers |

| Aliphatic carbons | 15-45 | Alkyl chains |

Two-Dimensional Nuclear Magnetic Resonance Correlations

Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for Jatamanvaltrate B structural determination [11] [31]. Heteronuclear Multiple Bond Correlation experiments establish critical carbon-proton relationships across multiple bonds, confirming ester linkage positions and substituent attachments [11] [31]. These correlations enable unambiguous assignment of the complex substitution pattern characteristic of valepotriate structures [11] [31].

Rotating-frame Overhauser Effect Spectroscopy experiments reveal spatial proximity relationships between protons, providing stereochemical information essential for complete structural characterization [11] [31]. These through-space correlations confirm the relative configuration of stereocenters within the rigid iridoid framework [11] [31].

Mass Spectrometric Fragmentation Patterns

Jatamanvaltrate B exhibits characteristic mass spectrometric fragmentation patterns that facilitate its identification and structural elucidation [1] [32]. Under electrospray ionization conditions, the compound demonstrates predictable fragmentation pathways that reflect the inherent instability of ester linkages and the valepotriate core structure [32] [38].

Molecular Ion Formation and Adduct Patterns

The molecular ion of Jatamanvaltrate B appears predominantly as sodium adduct ion [M+Na]+ at mass-to-charge ratio 665, corresponding to the molecular weight of 642.73 plus sodium [1] [32]. Potassium adduct formation also occurs, generating [M+K]+ ions that provide additional confirmation of molecular weight [32] [38]. The base peak typically corresponds to the sodium adduct, reflecting the high affinity of the multiple oxygen-containing functional groups for alkali metal coordination [32] [38].

Under positive ionization conditions, protonated molecular ions [M+H]+ appear with moderate intensity, while negative ion mode generates deprotonated species [M-H]- with characteristic isotope patterns [32] [38]. The choice of ionization polarity significantly influences the observed fragmentation pathways and relative ion abundances [32] [38].

Characteristic Fragmentation Pathways

The fragmentation of Jatamanvaltrate B follows predictable patterns consistent with valepotriate structural features [32] [38]. Sequential loss of ester substituents constitutes the primary fragmentation pathway, with isovaleroxy groups (86 Da) and acetoxy groups (42 Da) eliminated as neutral fragments [32] [38]. These losses generate diagnostic product ions that enable differentiation from related valepotriate compounds [32] [38].

The iridoid core undergoes characteristic fragmentation involving ring-opening reactions and elimination of small neutral molecules [32] [38]. Water loss (18 Da) and formaldehyde elimination (30 Da) represent common secondary fragmentation processes that generate lower mass diagnostic ions [32] [38].

| Fragment Ion | Mass Loss (Da) | Structural Assignment |

|---|---|---|

| [M+Na-86]+ | 86 | Loss of isovaleroxy |

| [M+Na-42]+ | 42 | Loss of acetoxy |

| [M+Na-104]+ | 104 | Combined ester loss |

| [M+Na-18]+ | 18 | Water elimination |

| [M+Na-30]+ | 30 | Formaldehyde loss |

Tandem Mass Spectrometry Characterization

Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation of selected precursor ions [32] [12]. Collision-induced dissociation of the molecular ion generates characteristic product ion spectra that enable differentiation of positional isomers and stereoisomers [32] [12]. The relative abundances of product ions reflect the energetics of competing fragmentation pathways [32] [12].

Multiple-stage mass spectrometry experiments reveal sequential fragmentation cascades, providing information about the order of ester group elimination and core structure decomposition [32] [12]. These experiments establish structure-fragmentation relationships essential for developing analytical methods for valepotriate analysis [32] [12].

Infrared and UV-Vis Absorption Characteristics

Jatamanvaltrate B exhibits characteristic infrared and ultraviolet-visible absorption properties that reflect its complex molecular structure and functional group composition [11] [17]. These spectroscopic signatures provide valuable information for compound identification and purity assessment [17] [18].

Infrared Spectroscopic Analysis

The infrared spectrum of Jatamanvaltrate B displays multiple characteristic absorption bands corresponding to its diverse functional groups [11] [17]. Strong carbonyl stretching vibrations appear in the 1730-1745 cm⁻¹ region, reflecting the presence of multiple ester functionalities [11] [17]. The exact positions of these bands depend on the electronic environment and conjugation effects within the molecular framework [17] [18].

Hydroxyl group stretching vibrations generate broad absorption bands in the 3400-3500 cm⁻¹ region, characteristic of hydrogen-bonded alcohol functionalities [11] [17]. Carbon-hydrogen stretching vibrations from aliphatic chains appear in the 2800-3000 cm⁻¹ region with characteristic intensity patterns [17] [18]. Double bond stretching produces absorption bands around 1640 cm⁻¹, confirming the presence of olefinic functionalities [11] [17].

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3400-3500 | O-H stretch | Broad, medium |

| 2900-3000 | C-H stretch | Multiple, strong |

| 1730-1745 | C=O stretch | Strong |

| 1640-1650 | C=C stretch | Medium |

| 1450-1470 | C-H bend | Medium |

| 1000-1300 | C-O stretch | Multiple, strong |

Ultraviolet-Visible Spectral Properties

Jatamanvaltrate B demonstrates characteristic ultraviolet-visible absorption properties with maximum absorption occurring around 255 nanometers [11] [21]. This absorption reflects electronic transitions within the conjugated iridoid system and associated chromophoric groups [11] [21]. The extinction coefficient values indicate moderate absorption intensity consistent with the limited conjugation present in the molecular structure [11] [21].

The absorption spectrum exhibits characteristic fine structure related to vibronic transitions within the chromophoric system [21] [19]. Solvent effects influence the exact position and intensity of absorption maxima, with polar solvents generally producing bathochromic shifts [21] [19]. The absorption profile provides useful information for developing chromatographic detection methods and purity assessment protocols [21] [19].

Electronic Transition Assignments

The electronic spectrum of Jatamanvaltrate B reflects transitions between molecular orbitals localized primarily on the iridoid core and ester substituents [21] [17]. The longest wavelength absorption corresponds to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions within the conjugated system [21] [17]. Higher energy transitions involve electron promotion from deeper occupied orbitals to anti-bonding states [21] [17].

The relatively weak absorption intensity reflects the limited extent of conjugation within the molecular framework compared to more extensively conjugated aromatic systems [21] [17]. These electronic properties influence the photochemical stability and detection sensitivity of the compound in analytical applications [21] [17].

Chromatographic Behavior in High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography Systems

Jatamanvaltrate B exhibits characteristic chromatographic behavior in liquid chromatography systems that enables its separation and quantitative analysis [23] [24]. The compound demonstrates predictable retention characteristics based on its molecular properties and interaction with stationary phase materials [44] [45].

Reversed-Phase Chromatographic Separation

In reversed-phase High Performance Liquid Chromatography systems, Jatamanvaltrate B demonstrates moderate retention on C18 stationary phases due to its intermediate polarity characteristics [44] [45]. The compound elutes with retention times typically ranging from 15-25 minutes under standard gradient conditions, depending on mobile phase composition and flow rate parameters [44] [45]. Methanol-water and acetonitrile-water mobile phase systems provide effective separation from related valepotriate compounds [44] [45].

The chromatographic peak shape reflects the molecular interactions with the stationary phase, with symmetric peaks indicating minimal secondary interactions [44] [45]. Peak tailing may occur under certain conditions due to residual silanol interactions or insufficient mobile phase buffering [44] [45]. Optimal separation conditions require careful optimization of mobile phase pH and ionic strength [44] [45].

| Chromatographic Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Retention time | 15-25 minutes | 18-20 minutes |

| Mobile phase pH | 3.0-4.0 | 3.5 |

| Flow rate | 0.8-1.2 mL/min | 1.0 mL/min |

| Column temperature | 25-35°C | 30°C |

| Detection wavelength | 254-280 nm | 254 nm |

Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography systems provide enhanced separation efficiency for Jatamanvaltrate B analysis through improved resolution and reduced analysis time [50] [25]. The compound demonstrates excellent peak shape and resolution on sub-2-micron particle size columns, enabling rapid analysis protocols [50] [25]. Typical analysis times are reduced to 5-10 minutes while maintaining adequate separation from interfering compounds [50] [25].

The high-pressure capabilities of Ultra Performance Liquid Chromatography systems enable the use of steep gradient conditions that optimize separation selectivity [50] [25]. Temperature programming can further enhance separation efficiency and peak shape characteristics [50] [25]. These advanced chromatographic conditions are particularly valuable for complex mixture analysis and high-throughput applications [50] [25].

Method Development and Validation Parameters

Analytical method development for Jatamanvaltrate B requires systematic optimization of chromatographic conditions to achieve adequate separation and quantification performance [45] [46]. Validation parameters include linearity, precision, accuracy, detection limits, and stability assessment under various storage conditions [45] [46]. The compound demonstrates good stability under standard analytical conditions, with minimal degradation observed during typical analysis timeframes [45] [46].

Detection limits in the microgram per milliliter range are routinely achievable using ultraviolet detection at 254 nanometers [45] [46]. Mass spectrometric detection provides enhanced selectivity and lower detection limits for trace analysis applications [32] [46]. Method robustness assessment ensures reliable performance across different instrument platforms and operator conditions [45] [46].

| Validation Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9995 |

| Precision (RSD) | ≤2.0% | 1.2% |

| Accuracy | 98-102% | 99.8% |

| Detection limit | ≤1 μg/mL | 0.3 μg/mL |

| Quantification limit | ≤3 μg/mL | 1.0 μg/mL |

Preparative Chromatographic Isolation

Preparative High Performance Liquid Chromatography enables isolation of pure Jatamanvaltrate B from complex plant extracts for structural characterization and biological evaluation [27] [30]. Scale-up from analytical to preparative conditions requires optimization of sample loading, flow rates, and collection protocols [27] [30]. The compound demonstrates good recovery rates under preparative conditions, with minimal decomposition during isolation procedures [27] [30].

Iridoid Precursor Incorporation Mechanisms

The biosynthesis of Jatamanvaltrate B in Valeriana jatamansi begins with the fundamental incorporation of isoprene precursors through two distinct yet interconnected pathways. The methylerythritol phosphate pathway operates within plastids and involves eight key enzymes including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase [1] [2]. These enzymes catalyze the conversion of pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate and dimethylallyl diphosphate, the universal building blocks of all terpenoids [3] [4].

Simultaneously, the mevalonate pathway functions in the cytoplasm, utilizing acetyl-coenzyme A as the primary substrate [2]. This pathway involves seven essential genes encoding acetoacetyl-coenzyme A thiolase, hydroxymethylglutaryl-coenzyme A synthase, hydroxymethylglutaryl-coenzyme A reductase, mevalonate kinase, phosphomevalonate kinase, mevalonate diphosphate decarboxylase, and isopentenyl diphosphate isomerase [1]. The mevalonate pathway appears to be the predominant source of isoprene units for valepotriate biosynthesis, as evidenced by stronger correlation between mevalonate pathway gene expression and sesquiterpenoid accumulation in Valeriana species [5].

The condensation of isopentenyl diphosphate and dimethylallyl diphosphate by farnesyl diphosphate synthase produces geranyl diphosphate, which serves as the immediate precursor for monoterpene biosynthesis [6] [3]. Transcriptomic analysis of Valeriana jatamansi revealed twenty-four unigenes associated with iridoid biosynthesis pathways, including six genes from the mevalonate pathway, nine genes from the methylerythritol phosphate pathway, and nine genes specifically involved in iridoid formation [1]. The tissue-specific expression patterns of these genes demonstrate preferential activity in underground plant parts, particularly roots and rhizomes, where valepotriate accumulation is highest [5] [1].

Key Enzymes in Valepotriate Biosynthesis

The transformation of geranyl diphosphate into the complex iridoid scaffold of Jatamanvaltrate B requires a sophisticated enzymatic cascade involving multiple specialized enzyme families. Geraniol synthase catalyzes the hydrolysis of geranyl diphosphate to form geraniol, the entry point into iridoid biosynthesis [7] [8]. This enzyme belongs to the terpene synthase family and requires magnesium cofactors for optimal activity [9].

The subsequent hydroxylation of geraniol to 8-hydroxygeraniol represents a critical regulatory step catalyzed by geraniol 8-hydroxylase, primarily identified as cytochrome P450 enzyme CYP76B6 [10] [11]. This multifunctional enzyme demonstrates remarkable catalytic versatility, performing two sequential oxidation steps to convert geraniol into 8-oxogeraniol through the intermediate 8-hydroxygeraniol [10]. The cytochrome P450 family CYP76B6 emerged as highly specialized for this conversion, with superior efficiency compared to other family members such as CYP76C1 and CYP76C4 [10] [11].

8-Hydroxygeraniol oxidoreductase represents another crucial enzyme that catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial [12] [13]. This enzyme utilizes nicotinamide adenine dinucleotide phosphate as a cofactor and has been functionally characterized from multiple plant species including Catharanthus roseus and Gardenia jasminoides [12]. Recent studies have demonstrated that fusion enzymes combining 8-hydroxygeraniol oxidoreductase with iridoid synthase can significantly enhance metabolic flux through the pathway by enabling cofactor recycling and substrate channeling [12].

The formation of the characteristic iridoid ring system is accomplished by iridoid synthase, an atypical reductive cyclase belonging to the short-chain dehydrogenase/reductase family [7] [14]. This enzyme catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of 8-oxogeranial to form a highly reactive 8-oxocitronellyl enol intermediate, which subsequently undergoes cyclization to produce nepetalactol [14] [15]. Structural studies reveal that iridoid synthase shares remarkable similarity with progesterone 5-beta-reductase, with nearly identical positioning of key catalytic residues including lysine 146, tyrosine 178, and phenylalanine 342 [14].

The stereoselective cyclization of the reactive enol intermediate is mediated by nepetalactol-related short-chain dehydrogenases, which determine the final stereochemistry of the iridoid scaffold [16] [9]. Multiple nepetalactol-related short-chain dehydrogenase enzymes work in concert to stabilize the enol intermediate and direct cyclization toward specific stereoisomers [16]. These enzymes also catalyze the subsequent oxidation of nepetalactol to form various nepetalactone derivatives [9].

Transcriptomic Insights into Secondary Metabolic Regulation

Comprehensive transcriptomic analysis of Valeriana jatamansi has revealed intricate regulatory networks governing secondary metabolite biosynthesis. RNA-sequencing studies identified 61,876 unigenes, of which 56,641 were successfully annotated through public databases [1]. Weighted Gene Co-expression Network Analysis identified distinct modules of co-expressed genes associated with secondary metabolite production, revealing coordinated regulation of biosynthetic pathways [17].

The terpene synthase gene family in Valeriana jatamansi comprises twenty-nine members distributed across multiple phylogenetic clades [5]. The TPS-a subfamily shows particular importance for sesquiterpenoid biosynthesis, with genes preferentially expressed in underground plant tissues where valepotriate accumulation occurs [5]. These findings suggest that tissue-specific expression patterns are crucial for metabolite localization and may reflect specialized metabolic functions of different plant organs.

Cytochrome P450 enzymes represent the largest family of secondary metabolite biosynthetic enzymes in Valeriana jatamansi, with forty-three identified members [5]. More than half of these cytochrome P450 genes belong to the CYP71 clan, including families CYP71, CYP76, CYP81, CYP82, CYP706, and CYP736, which are known to participate in terpenoid modifications [5]. The CYP711A family member identified in the transcriptome may be involved in sesquiterpenoid oxidation, similar to the MAX1 enzyme that oxygenates sesquiterpenoids in other plant species [5].

Transcription factor families play pivotal roles in coordinating secondary metabolite biosynthesis. The analysis identified multiple members of the basic helix-loop-helix, MYB, and WRKY transcription factor families, which are known regulators of secondary metabolic pathways [17] [18]. These transcription factors likely coordinate the expression of biosynthetic enzymes in response to developmental cues and environmental stimuli, ensuring efficient metabolite production when needed.

Co-expression analysis revealed strong correlations between genes involved in upstream isoprenoid biosynthesis and downstream iridoid-specific enzymes [5]. This coordinated expression suggests the existence of regulatory mechanisms that balance precursor supply with downstream metabolic demand. The mevalonate pathway genes showed stronger correlation with sesquiterpenoid accumulation compared to methylerythritol phosphate pathway genes, confirming the predominant role of the cytoplasmic pathway in supplying precursors for valepotriate biosynthesis [5].

Environmental and Developmental Influences on Production

Environmental factors exert profound influences on valepotriate biosynthesis in Valeriana jatamansi through multiple interconnected mechanisms. Temperature regulation plays a particularly important role, with studies demonstrating that lower temperatures around 15°C significantly enhance the production of phenolic compounds and secondary metabolites compared to higher temperatures at 25°C [19] [20]. This temperature sensitivity likely reflects the activation of stress-responsive pathways that trigger secondary metabolite production as adaptive responses to environmental challenges [21].

Photoperiod and light quality substantially affect secondary metabolite gene expression and accumulation patterns. Research has shown that a 14-hour light and 10-hour dark photoperiod enhances the expression of secondary metabolite biosynthetic pathway genes compared to other light regimes [19]. Light intensity and spectral quality influence phenolic biosynthesis through circadian clock mechanisms, with ultraviolet-B radiation serving as a particularly potent inducer of secondary metabolite pathways [21]. The diurnal regulation of metabolic processes ensures optimal allocation of resources between primary growth and secondary metabolite production.

Nutrient availability significantly impacts valepotriate production through its effects on enzyme cofactor supply and biosynthetic capacity. Correlation analysis between soil nutrients and iridoid content in related species revealed positive relationships between available phosphorus, potassium, and secondary metabolite accumulation [18]. Phosphorus availability affects adenosine triphosphate and nicotinamide adenine dinucleotide phosphate cofactor pools essential for biosynthetic reactions, while potassium influences enzyme activation and metabolic regulation [18]. Nitrogen availability also correlates with secondary metabolite production, likely through its role in amino acid and protein synthesis required for enzyme production [18].

Developmental stage and seasonal variation create temporal patterns in valepotriate accumulation that reflect the plant's metabolic priorities. Studies indicate that the end of the vegetative growth period represents a critical transition point when plants allocate resources toward rhizome fortification and secondary metabolite synthesis [19]. This developmental programming ensures that defensive compounds and storage metabolites are produced when most needed for overwintering survival and reproductive preparation [19].

Altitude and geographic factors influence secondary metabolite production through multiple environmental stressors including temperature fluctuations, ultraviolet radiation exposure, and water availability [22]. Higher elevation environments typically induce greater secondary metabolite accumulation as plants adapt to harsh conditions through enhanced chemical defense mechanisms [22]. The interaction between elevation, temperature, and precipitation creates complex environmental gradients that shape metabolic profiles and contribute to geographic variation in valepotriate content.

Stress responses serve as major drivers of secondary metabolite production, with moderate drought stress often enhancing valepotriate biosynthesis [23] [20]. The stress-induced activation of secondary metabolic pathways reflects evolutionary adaptations that enable plants to cope with environmental challenges through chemical defense and protection mechanisms [21]. However, severe stress can be detrimental to metabolite production by disrupting normal cellular processes and depleting energy reserves needed for biosynthesis [23].

XLogP3

Appearance

Dates

Explore Compound Types